methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate
Description
Methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a synthetic isoquinolinone derivative characterized by a benzylcarbamoyl-methyl substituent at the 2-position of the dihydroisoquinolinone core and a methyl acetate group linked via an ether bond at the 5-position. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or neurotransmitter modulators . Its synthesis typically involves multi-step organic reactions, including amide coupling and etherification, to introduce the benzylcarbamoyl and acetoxy moieties.
Properties
IUPAC Name |
methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-27-20(25)14-28-18-9-5-8-17-16(18)10-11-23(21(17)26)13-19(24)22-12-15-6-3-2-4-7-15/h2-11H,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADJZAJLRCATAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group can be introduced via a nucleophilic substitution reaction, where a benzylamine derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are distinguished by variations in substituents on the isoquinolinone ring or the amide side chain. Below is a detailed comparison with a closely related compound, methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate (CAS: 868225-08-5), as well as broader structural analogs.
Key Structural Differences and Implications
Physicochemical and Pharmacokinetic Insights
In contrast, the 5-chloro-2-methoxyanilino group in CAS 868225-08-5 increases lipophilicity, which may enhance bioavailability .
Hydrogen Bonding: The benzylcarbamoyl moiety offers hydrogen-bond donor/acceptor sites, favoring interactions with enzymes like kinases or proteases. The chloro and methoxy groups in CAS 868225-08-5 lack H-bond donors but may engage in hydrophobic or halogen bonding.
Synthetic Accessibility: Both compounds require complex multi-step syntheses. The benzylcarbamoyl group may necessitate protective strategies during coupling, while the 5-chloro-2-methoxyanilino group introduces regioselectivity challenges.
Research Findings and Gaps
- Target Compound: No direct pharmacological data are available in public databases.
- Broader Analogs: Isoquinolinones with 5-alkoxy groups, such as pazopanib (a tyrosine kinase inhibitor), highlight the importance of ether-linked substituents in target engagement.
Biological Activity
Methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of the benzylcarbamoyl moiety contributes to its potential biological activities.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related structures have shown that modifications at specific sites can enhance their efficacy in seizure models, particularly in the maximal electroshock (MES) seizure test .
Table 1: Structure-Activity Relationships (SAR) for Anticonvulsant Activity
| Compound | Modification | Efficacy in MES Test |
|---|---|---|
| Compound A | 3-Oxy site modification | High |
| Compound B | 4'-Benzylamide site modification | Moderate |
| This compound | TBD | TBD |
Anti-inflammatory Properties
The compound's derivatives have also been studied for anti-inflammatory effects. Nitrosated forms of similar compounds have shown promise as nonsteroidal anti-inflammatory drugs (NSAIDs), indicating that modifications can lead to significant therapeutic benefits .
Other Biological Activities
In addition to anticonvulsant and anti-inflammatory activities, related compounds have been investigated for their potential in treating various conditions such as cancer and neurodegenerative diseases. The isoquinoline framework is a common motif in many bioactive molecules, suggesting that this compound may possess additional unexplored activities.
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of isoquinoline derivatives demonstrated that certain structural modifications led to enhanced anticonvulsant activity. The study utilized the MES model to evaluate efficacy and found that compounds with smaller substituents at the 3-Oxy site retained higher activity levels compared to those with bulkier groups .
Case Study 2: Anti-inflammatory Mechanism
Research on nitrosated isoquinoline derivatives revealed mechanisms of action involving inhibition of pro-inflammatory cytokines. These findings suggest that this compound may exhibit similar pathways, warranting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
